
Actinomycin d, 2-deamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinomycin D, 2-deamino-, also known as Dactinomycin, is a naturally occurring antibiotic that is derived from Streptomyces parvulus. It is a potent antineoplastic agent that has been widely used in the treatment of various types of cancer, including Wilms tumor, rhabdomyosarcoma, and Ewing's sarcoma. Actinomycin D is a DNA intercalating agent that binds to the double helix of DNA, thereby inhibiting the transcription process and preventing the synthesis of RNA.
Mecanismo De Acción
Actinomycin D binds to the double helix of DNA, thereby inhibiting the transcription process. It intercalates between the base pairs of DNA and causes a distortion in the helix structure, which prevents the RNA polymerase from synthesizing RNA. Actinomycin D has a preference for GC-rich DNA sequences, and it binds to the minor groove of the DNA helix.
Biochemical and Physiological Effects:
Actinomycin D has a number of biochemical and physiological effects. It inhibits the synthesis of RNA, which leads to a decrease in protein synthesis. Actinomycin D also induces apoptosis, or programmed cell death, in cancer cells. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. Actinomycin D can also cause DNA damage and chromosomal abnormalities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Actinomycin D has several advantages as a research tool. It is a potent inhibitor of transcription, which makes it useful for studying the regulation of gene expression. It has also been used to investigate the structure and function of RNA molecules. However, Actinomycin D has some limitations as well. It is toxic to cells at high concentrations, and it can cause DNA damage and chromosomal abnormalities. It has a narrow therapeutic index, which means that the therapeutic dose is close to the toxic dose.
Direcciones Futuras
There are several future directions for research on Actinomycin D. One area of research is the development of new analogs of Actinomycin D that have improved pharmacological properties. Another area of research is the identification of new targets for Actinomycin D, such as non-coding RNA molecules. Actinomycin D has also been investigated for its potential use in combination therapy with other anticancer agents. Finally, Actinomycin D has been studied for its potential use in gene therapy, where it could be used to selectively inhibit the expression of disease-causing genes.
Conclusion:
Actinomycin D is a potent antineoplastic agent that has been widely used in the treatment of various types of cancer. It is also a valuable research tool in molecular biology and biochemistry. Actinomycin D inhibits the transcription process by binding to the double helix of DNA. It has a number of biochemical and physiological effects, including the inhibition of protein synthesis and the induction of apoptosis. Actinomycin D has some advantages as a research tool, but it also has some limitations. There are several future directions for research on Actinomycin D, including the development of new analogs, the identification of new targets, and the investigation of its potential use in gene therapy.
Métodos De Síntesis
Actinomycin D is produced by fermentation of Streptomyces parvulus. The isolation and purification of Actinomycin D involves a series of chromatographic techniques, including ion exchange, gel filtration, and reverse-phase chromatography. The yield of Actinomycin D is typically low, and the purification process is time-consuming and labor-intensive.
Aplicaciones Científicas De Investigación
Actinomycin D has been extensively studied for its antitumor activity, and it has been used in the treatment of various types of cancer. In addition to its clinical application, Actinomycin D has also been used as a research tool in molecular biology and biochemistry. It has been used to study the transcription process, RNA synthesis, and DNA-protein interactions. Actinomycin D has been used to investigate the role of specific genes in the regulation of cell growth and differentiation.
Propiedades
Número CAS |
10118-32-8 |
|---|---|
Nombre del producto |
Actinomycin d, 2-deamino- |
Fórmula molecular |
C62H85N11O16 |
Peso molecular |
1240.4 g/mol |
Nombre IUPAC |
4,6-dimethyl-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide |
InChI |
InChI=1S/C62H85N11O16/c1-28(2)43-59(83)72-23-17-19-38(72)57(81)68(13)26-41(75)70(15)49(30(5)6)61(85)87-34(11)45(55(79)64-43)66-53(77)36-22-21-32(9)51-47(36)63-48-37(25-40(74)33(10)52(48)89-51)54(78)67-46-35(12)88-62(86)50(31(7)8)71(16)42(76)27-69(14)58(82)39-20-18-24-73(39)60(84)44(29(3)4)65-56(46)80/h21-22,25,28-31,34-35,38-39,43-46,49-50H,17-20,23-24,26-27H2,1-16H3,(H,64,79)(H,65,80)(H,66,77)(H,67,78) |
Clave InChI |
ZOWMRHVAQGTFTG-UHFFFAOYSA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |
SMILES canónico |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C |
Otros números CAS |
10118-32-8 |
Sinónimos |
2-Deaminoactinomycin D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
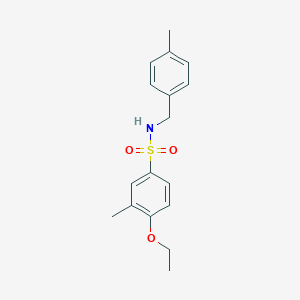
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
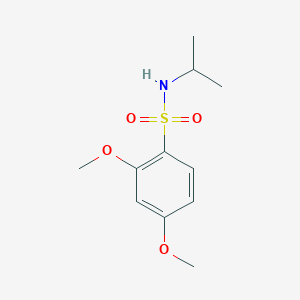
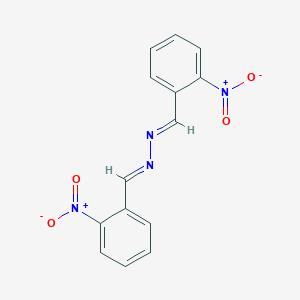
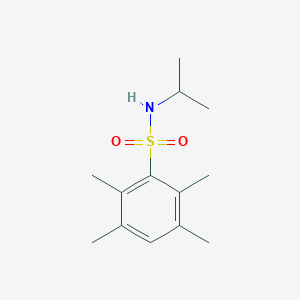



![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
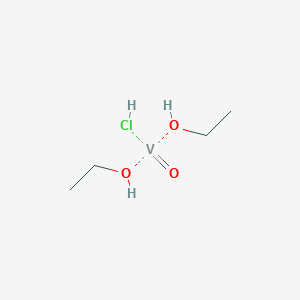
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)
![Phenol, 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]-](/img/structure/B239076.png)